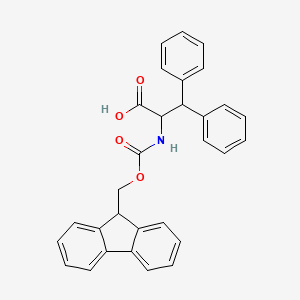

FMOC-DL-3,3-diphenylalanine

Description

Contextualization within Non-Canonical Amino Acid and Peptide Mimetic Research

The building blocks of life are primarily constructed from a set of 20 canonical amino acids. nih.gov However, the field of peptide science has expanded to include non-canonical amino acids (ncAAs), which are organic molecules that also possess an amine and a carboxylic acid group but are not encoded in the standard genetic code. nih.gov The incorporation of ncAAs into peptide chains is a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. nih.govnih.gov These enhancements often include increased stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to adopt specific, predictable secondary structures. nih.govmdpi.com

FMOC-DL-3,3-diphenylalanine is a prime example of an α,α-disubstituted amino acid, a class of ncAAs known for their ability to modify peptide conformations. nih.govresearchgate.net The presence of two phenyl groups on the alpha-carbon (Cα) introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. chim.itu-tokyo.ac.jp This constraint is a sought-after feature in peptide design, as it can stabilize specific secondary structures like helices and turns, which are often crucial for biological activity. chim.itu-tokyo.ac.jp The synthesis of such sterically hindered amino acids presents a considerable challenge in organic chemistry, but their value as precursors to bioactive compounds and as tools in drug discovery drives continued innovation in this area. nih.govresearchgate.net

Significance of Diphenylalanine Motifs in Self-Assembly Processes

The diphenylalanine (Phe-Phe) motif is one of the most studied building blocks in supramolecular chemistry, renowned for its remarkable capacity for self-assembly. nih.govrsc.org This dipeptide is the core recognition motif of the β-amyloid peptide associated with Alzheimer's disease and can spontaneously form highly ordered nanostructures such as nanotubes, nanofibers, and hydrogels. nih.govrsc.orgbohrium.com The driving forces behind this assembly are primarily non-covalent interactions, including backbone hydrogen bonds and, crucially, aromatic (π-π) stacking interactions between the phenyl side chains. d-nb.infonih.gov

This compound leverages this inherent self-assembling property of the diphenylalanine core. The presence of the two phenyl groups on a single amino acid residue provides a concentrated hub of aromaticity. These interactions, coupled with other non-covalent forces, can trigger the spontaneous organization of molecules into larger, functional architectures. d-nb.infonih.gov This process is fundamental to the "bottom-up" fabrication of nanomaterials. chinesechemsoc.org Researchers have successfully used the diphenylalanine motif, often modified with an FMOC group, to create hydrogels capable of supporting cell cultures and for applications in tissue engineering and regenerative medicine. scispace.comnih.gov The resulting materials often exhibit ultrastructures similar to amyloid fibrils, highlighting the fundamental role of the diphenylalanine motif in directing molecular organization. nih.govnih.gov

Overview of Key Academic Research Trajectories for this compound Systems

Research involving FMOC-protected diphenylalanine derivatives, including the 3,3-diphenylalanine variant, is focused on harnessing their unique self-assembly properties for a range of advanced applications. A major trajectory is the development of biocompatible hydrogels for biomedical purposes. nih.govresearchgate.net These hydrogels can be formed through methods like a "solvent switch" (diluting a solution of the compound in an organic solvent like DMSO or HFIP with water) or a "pH switch" (adjusting the pH to trigger assembly). nih.govresearchgate.net

Key research findings and applications include:

Tissue Engineering and Bone Regeneration: Hydrogels formed from Fmoc-diphenylalanine, often in combination with other biomaterials like hyaluronic acid, have been shown to support the differentiation of preosteoblasts and facilitate significant bone restoration in animal models. nih.govnih.gov These scaffolds can act as cell-free, immunomodulatory materials that promote tissue regeneration. nih.gov

Drug Delivery: The nanostructures formed by these compounds can encapsulate therapeutic agents. For instance, co-assembly with drugs like curcumin (B1669340) allows for high loading efficiency and responsive release within a tumor microenvironment. thno.org

Advanced Materials: The self-assembled nanofibers have been used as templates for creating other nanomaterials, such as hollow FePO4 nanotubes for potential use in rechargeable lithium-ion batteries. researchgate.net

Biosensing: The unique optical properties of self-assembled Fmoc-diphenylalanine materials have been explored for the detection of amyloid fibrils. nih.gov

The mechanical properties of the resulting hydrogels can be finely tuned by altering preparation methods, concentration, and the solvent system, although significant variability in reported mechanical strength highlights the sensitivity of the self-assembly process to experimental conditions. researchgate.netacs.org Ongoing research continues to explore the fundamental mechanisms of assembly to gain better control over the final material properties and expand their utility in nanotechnology and medicine. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dl 3,3 Diphenylalanine and Its Derivatives

Synthesis of the DL-3,3-Diphenylalanine Core

The foundational step is the creation of the 3,3-diphenylalanine structure, which is an α-amino acid characterized by two phenyl groups attached to the β-carbon. Both racemic and stereoselective methods have been developed to achieve this gem-diphenyl arrangement.

Racemic Pathways: Classic methods for amino acid synthesis are well-suited for producing a racemic mixture (DL-form) of 3,3-diphenylalanine. These cost-effective and robust methods yield a product that can be used directly or subjected to resolution if a single enantiomer is desired.

Strecker Synthesis: The Strecker synthesis is a venerable method for producing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com For 3,3-diphenylalanine, the precursor is benzophenone. The reaction proceeds in two main steps. First, benzophenone reacts with ammonia and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate. masterorganicchemistry.comnews-medical.net In the second step, this intermediate is hydrolyzed under acidic conditions to yield the final racemic α-amino acid, DL-3,3-diphenylalanine. pearson.com

Bucherer-Bergs Reaction: This multicomponent reaction provides an alternative route, also starting from a ketone. wikipedia.orgorganic-chemistry.org Benzophenone is reacted with ammonium carbonate and potassium cyanide to produce a hydantoin intermediate (5,5-diphenylhydantoin). researchgate.netalfa-chemistry.com This hydantoin can then be hydrolyzed, typically under basic conditions followed by acidification, to open the ring and afford the target DL-3,3-diphenylalanine. alfa-chemistry.com While effective, this reaction can require harsh conditions and extended reaction times for sterically hindered ketones like benzophenone. nih.gov

Stereoselective Pathways: Achieving a specific stereoisomer (L- or D-form) directly requires more sophisticated asymmetric synthesis techniques.

Asymmetric Phase-Transfer Catalysis: This powerful method allows for the enantioselective alkylation of a glycine derivative. mdpi.com A common strategy involves using a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, as the starting material. This substrate is deprotonated to form an enolate, which is then alkylated. For 3,3-diphenylalanine, this would conceptually involve a reaction with a reagent like diphenylmethyl bromide. The stereoselectivity is controlled by a chiral phase-transfer catalyst, often derived from cinchona alkaloids, which creates a chiral environment around the reaction intermediates. mdpi.comnih.gov

Chiral Auxiliary-Based Alkylation: In this approach, a chiral auxiliary is temporarily attached to a glycine or alanine precursor. nih.gov This auxiliary, such as a pseudoephedrine or oxazolidinone derivative, directs the stereochemical outcome of a subsequent alkylation step. After the desired diphenylmethyl group is installed at the α-position, the auxiliary is cleaved to yield the enantiomerically enriched amino acid.

The design of precursors is critical and is dictated by the chosen synthetic pathway.

For Racemic Syntheses: The most direct precursor is benzophenone . Its carbonyl group is the reactive site for the initial nucleophilic attack by either ammonia (in the Strecker synthesis) or a cyanide-derived species. wikipedia.orgnih.gov The key chemical transformations are imine formation, nucleophilic cyanide addition to the imine (or carbonyl), and subsequent nitrile or hydantoin hydrolysis.

For Stereoselective Syntheses: Precursor design is more complex. A typical strategy involves a glycine synthon equipped with a protecting group on the nitrogen (e.g., a Schiff base) and an ester on the carboxyl group. nih.gov The key chemical transformation is the C-alkylation at the α-carbon. The stereochemical control is the central challenge, governed by the chiral catalyst or auxiliary. The reaction must be designed to introduce the diphenylmethyl group with high diastereoselectivity or enantioselectivity.

FMOC Protection Strategies for Amino Acids and Peptides

Once the 3,3-diphenylalanine core is synthesized, the α-amino group must be protected to allow for its use in peptide synthesis. The FMOC (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group and the cornerstone of modern solid-phase peptide synthesis (SPPS).

The goal of FMOC protection is to selectively acylate the α-amino group of the amino acid without reacting with the carboxyl group. This regioselectivity is achieved by carefully controlling the reaction conditions. The free amino acid is typically dissolved in an aqueous basic solution (e.g., using sodium carbonate or bicarbonate) to deprotonate the amino group, enhancing its nucleophilicity. The FMOC-donating reagent is then added.

Common reagents for introducing the FMOC group include:

9-fluorenylmethyl chloroformate (Fmoc-Cl)

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

Fmoc-OSu is often preferred as it is more stable and tends to produce fewer side products. The reaction is typically performed in a mixed solvent system, such as dioxane/water or acetone/water, to accommodate the solubility of both the amino acid and the FMOC reagent.

The utility of the FMOC group lies in the carefully optimized conditions for its removal (deprotection) and for the subsequent formation of a peptide bond (coupling).

Deprotection: The FMOC group is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | 20% Piperidine in DMF | Standard concentration; provides a balance between rapid deprotection and minimizing side reactions. |

| Time | 5-20 minutes | Sufficient for complete removal of the FMOC group from most amino acids. |

| Temperature | Room Temperature | The reaction is typically fast and does not require heating. |

Coupling: After FMOC deprotection, the newly freed α-amino group is coupled with the carboxyl group of the next incoming FMOC-protected amino acid. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating amide bond formation.

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Uronium/Aminium Salts | HATU, HBTU, HCTU | React with the carboxylic acid to form a highly reactive activated ester, which is then attacked by the amine. |

| Carbodiimides | DIC, DCC | React with the carboxylic acid to form an O-acylisourea intermediate, which can be reacted directly or converted to an active ester with an additive like HOBt. |

Optimization involves selecting the appropriate coupling reagent and additives to ensure high coupling efficiency and minimize racemization, especially for sterically hindered amino acids like 3,3-diphenylalanine. Double coupling, where the coupling reaction is performed twice, may be necessary to ensure complete reaction.

Incorporation of FMOC-DL-3,3-diphenylalanine into Peptide Sequences

This compound is incorporated into peptide chains using the standard protocols of FMOC-based solid-phase peptide synthesis (SPPS). The process is cyclical, with each cycle adding one amino acid to the growing peptide chain, which is anchored to a solid support (resin).

The SPPS cycle consists of the following steps:

Deprotection: The resin-bound peptide is treated with a piperidine/DMF solution to remove the FMOC group from the N-terminal amino acid, exposing a free amine.

Washing: The resin is thoroughly washed with a solvent like DMF to remove excess piperidine and the cleaved FMOC adduct.

Coupling: A solution containing the next amino acid (e.g., this compound), an activating agent (e.g., HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amine on the peptide chain to form a new peptide bond.

Washing: The resin is again washed to remove excess reagents and byproducts, leaving the elongated, FMOC-protected peptide ready for the next cycle.

The incorporation of the bulky 3,3-diphenylalanine residue can present steric challenges, potentially slowing down both the deprotection and coupling steps. Therefore, extended reaction times or the use of more potent coupling reagents may be required to achieve high yields and purity in the final peptide.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptide chains. This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is predominantly used due to its milder deprotection conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.gov

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain on a solid support can be challenging. nih.gov The bulky nature of the diphenylmethyl side chain can impede the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide, potentially leading to incomplete or slow coupling reactions. nih.gov To overcome these challenges, several strategies and optimized conditions are employed.

Key Considerations for SPPS of Peptides Containing 3,3-diphenylalanine:

Choice of Resin: The selection of the solid support is crucial. Resins like 2-chlorotrityl chloride (2-CTC) are often used for the synthesis of peptide acids as they allow for mild cleavage conditions that prevent side reactions. For peptide amides, Rink Amide resin is a common choice. du.ac.in

Coupling Reagents: Highly efficient coupling reagents are necessary to drive the reaction to completion. Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used in excess to ensure high coupling efficiency. researchgate.net The use of N-(Fmoc-α-aminoacyl)benzotriazoles has also been shown to be an effective route for coupling sterically hindered amino acids, yielding products with complete retention of chirality. nih.gov

Reaction Conditions: To enhance coupling yields, modifications to standard protocols are often necessary. This can include extended coupling times, "double coupling" cycles where the coupling step is repeated with a fresh portion of activated amino acid, and performing the synthesis at elevated temperatures. researchgate.net

Monitoring: The completeness of the coupling reaction must be carefully monitored. Qualitative tests like the Kaiser test or quantitative methods like UV-Vis spectroscopy to monitor Fmoc deprotection are essential to ensure that each step has proceeded to completion before the addition of the next amino acid. nih.gov

Below is a table summarizing typical reagents and conditions used in the Fmoc-SPPS cycle for incorporating sterically demanding amino acids.

| SPPS Step | Reagent/Solvent | Typical Conditions | Purpose |

| Resin Swelling | Dimethylformamide (DMF) or Dichloromethane (DCM) | Room temperature, 1-2 hours | Prepares the resin for synthesis by solvating the polymer chains. |

| Fmoc Deprotection | 20% Piperidine in DMF | Room temperature, 2 x 10 minutes | Removes the temporary Fmoc protecting group from the N-terminal amine. |

| Washing | DMF | Multiple cycles | Removes excess deprotection reagent and byproducts. |

| Amino Acid Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF/NMP | Room temperature or 35°C, 1-24 hours (double coupling may be required) | Forms the peptide bond between the activated amino acid and the resin-bound peptide. |

| Washing | DMF, DCM | Multiple cycles | Removes excess reagents and byproducts. |

| Final Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) | Room temperature, 2-5 hours | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

This table presents generalized conditions. Specific parameters may vary based on the sequence and scale.

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale synthesis and for the preparation of short peptides or fragments where purification of intermediates is desired. researchgate.netslideshare.net In this approach, protected amino acids are coupled in a suitable organic solvent, and the product is isolated and purified after each step.

The synthesis of dipeptides or larger fragments containing 3,3-diphenylalanine can be effectively achieved using solution-phase methods. The key steps involve the protection of the N-terminal amine (with Fmoc) and the C-terminal carboxylic acid (often as a methyl or benzyl ester), followed by the coupling of the amino acid components. researchgate.net

A common procedure involves activating the carboxylic acid of the N-protected amino acid (e.g., this compound) and then reacting it with the free amine of the C-protected amino acid or peptide.

Research Findings in Solution-Phase Synthesis:

A study on the synthesis of a diphenylalanine-derivative dipeptide (Boc-Dip-Dip-OMe) provides a relevant example of a solution-phase methodology. Although this example uses Boc protection, the principles are directly applicable to an Fmoc-based strategy. The synthesis was carried out using the following steps:

The N-protected amino acid (Boc-Dip-OH) was dissolved in dichloromethane (CH₂Cl₂).

The coupling reagent HATU was added at 0°C to activate the carboxylic acid.

The methyl ester of the second diphenylalanine residue and a base (Triethylamine, Et₃N) were added to the solution.

The reaction mixture was stirred until completion.

The product was purified through a series of aqueous washes and recrystallization. nih.gov

This method highlights the use of standard coupling reagents and purification techniques to obtain the desired peptide in solution. The yield and purity of the final product are highly dependent on the efficiency of the coupling reaction and the purification process. Research has shown that using cyclic propylphosphonic anhydride (T3P®) as a coupling reagent can lead to very fast and efficient peptide bond formation in solution, with conversions often exceeding 98% within 10 minutes. nih.gov

The following table outlines a representative solution-phase synthesis of a dipeptide.

| Reaction Step | Reagents and Solvents | Typical Conditions | Yield/Purity |

| Carboxylic Acid Activation | Fmoc-AA1-OH, Coupling Reagent (e.g., HATU, T3P®), Base (e.g., DIPEA) | Dichloromethane (DCM) or similar organic solvent, 0°C to room temperature | Intermediate, not isolated |

| Coupling | Activated Fmoc-AA1, H-AA2-OR, Base | Stirred at room temperature for several hours | High conversion (>95%) can be achieved |

| Work-up and Purification | Aqueous washes (acidic and basic), Brine, Drying agent (e.g., Na₂SO₄), Recrystallization or Chromatography | Standard laboratory procedures | Isolated yields can range from moderate to high (e.g., 41-95%) depending on the specific amino acids and reagents used. nih.gov |

This table provides a general outline. AA1 and AA2 represent amino acid residues, and R is a C-terminal protecting group.

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-DL-3,3-diphenylalanine |

| Boc-Dip-Dip-OMe | Methyl N-(tert-Butoxycarbonyl)-3,3-diphenylalanyl-3,3-diphenylalaninate |

| 2-CTC | 2-Chlorotrityl chloride |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| DCM | Dichloromethane |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| T3P® | Propylphosphonic anhydride |

Supramolecular Self Assembly of Fmoc Dl 3,3 Diphenylalanine Systems

Driving Forces and Energetics of Self-Assembly

The spontaneous aggregation of FMOC-DL-3,3-diphenylalanine into ordered superstructures is a thermodynamically driven process. The stability of the final assembled state is achieved through a cumulative effect of multiple weak, non-covalent interactions between the constituent molecules.

The primary driving forces behind the self-assembly of Fmoc-peptide systems are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The aromatic fluorenyl group of the Fmoc moiety plays a crucial role, promoting aggregation through π-π stacking interactions between the aromatic rings. manchester.ac.ukchinesechemsoc.orgrsc.org This π-π stacking is a central non-covalent interaction that supports the assembly process. rsc.org These interactions, along with hydrogen bonding between the carbamate (B1207046) and amide groups, are key drivers of self-assembly. researchgate.net

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |

| π-π Stacking | Fluorenyl group (Fmoc), Phenyl rings (Diphenylalanine) | Major driving force for aggregation, imparts order. chinesechemsoc.orgrsc.org |

| Hydrogen Bonding | Peptide backbone (amide and carbamate groups) | Stabilizes the assembly, often leading to β-sheet formation. manchester.ac.ukresearchgate.net |

| Hydrophobic Effects | Entire molecule, particularly aromatic and aliphatic parts | Drives the initial collapse and aggregation in aqueous media. nih.govmdpi.com |

The choice of solvent is a critical parameter that can be used to tune the self-assembly process and the resulting morphology of the aggregated structures. rsc.org The process often involves dissolving the Fmoc-dipeptide in an organic solvent before introducing water, which triggers the assembly. rsc.org The interactions between the solvent and the peptide derivative can significantly influence the aggregation pathway.

In aqueous environments, solvophobic (specifically hydrophobic) interactions are a dominant force. The system seeks to minimize the unfavorable interactions between the nonpolar regions of the this compound molecules and water. This leads to the clustering of the hydrophobic moieties, such as the fluorenyl and phenyl groups, in the core of the forming nanostructures, while the more polar carboxylate groups may be exposed to the aqueous phase. The presence of organic co-solvents can modulate the strength of these solvophobic interactions, thereby altering the kinetics and thermodynamics of assembly and influencing the final morphology. rsc.org

The self-assembly of phenylalanine-based molecules is a thermodynamically favorable process, driven by a decrease in the free energy of the system as it transitions from a disordered state of solvated monomers to an ordered, aggregated state. cam.ac.uk The aggregation propensity, as indicated by the critical monomer concentration, generally increases with the size of the molecule, which can be attributed to a larger decrease in free energy upon aggregation. cam.ac.uknih.gov

The kinetics of this process, however, can be complex and are often described by classical nucleation theory. cam.ac.uk The formation of stable aggregates typically proceeds through a nucleation-dependent pathway, involving an initial lag phase where unstable nuclei are formed, followed by a rapid elongation or growth phase where these nuclei grow into larger structures. acs.org Factors such as concentration, temperature, pH, and the presence of additives can significantly influence the rate of both nucleation and elongation. researchgate.netresearchgate.net For instance, studies on the co-assembly of Fmoc-diphenylalanine and diphenylalanine have shown sigmoidal kinetic growth profiles for the formation of microcrystalline aggregates. nih.gov The kinetics of assembly can be monitored using techniques such as turbidity measurements and fluorescence spectroscopy with dyes like Thioflavin T, which binds to β-sheet-rich structures. researchgate.net

Hierarchical Structure Formation and Morphogenesis

The initial self-assembly of this compound molecules into primary structures is followed by their hierarchical organization into more complex and larger-scale morphologies. This morphogenesis is a dynamic process that leads to a variety of nanostructures.

One of the most common morphologies observed for self-assembling Fmoc-amino acids and dipeptides is the nanofiber. manchester.ac.ukacs.org These fibers are formed through the hierarchical assembly of smaller building blocks. The process is often initiated by the formation of β-sheet-like structures through hydrogen bonding, which then stack and elongate, driven by π-π interactions of the Fmoc groups. nih.gov The resulting nanofibers can entangle to form a three-dimensional network, which is the basis for the formation of hydrogels. acs.orgnih.gov

Diphenylalanine and its derivatives are also well-known for their ability to form highly ordered nanotubes. acs.orgnih.govresearchgate.netnih.gov These hollow, cylindrical structures are stabilized by a combination of T-shaped aromatic stacking and head-to-tail hydrogen bonding between the peptide units. acs.org The hydrophilic peptide backbones and termini typically line the inner pore of the nanotube, while the hydrophobic phenyl groups are exposed on the exterior. nih.gov While much of the research has focused on diphenylalanine itself, the fundamental principles of aromatic stacking and hydrogen bonding suggest that this compound could also form similar tubular architectures under appropriate conditions.

| Nanostructure | Primary Driving Forces | Typical Dimensions | Key Structural Features |

| Nanofibers | π-π stacking, Hydrogen bonding | Diameter in nanometers, length up to micrometers | High aspect ratio, often form entangled networks. manchester.ac.uk |

| Nanotubes | Aromatic stacking, Hydrogen bonding | Diameter of ~10 Å (for diphenylalanine) | Hollow core, hydrophilic interior, hydrophobic exterior. nih.gov |

The self-assembly process of amphiphilic molecules like this compound can also lead to the formation of vesicular and micellar structures, particularly as intermediate states or under specific concentration and solvent conditions. Micelles are colloidal aggregates with a hydrophobic core and a hydrophilic shell. For Fmoc-peptides, the aggregation can begin with the formation of micelles, which then transition over time into more stable fibrillar structures. nih.gov

Vesicles are another type of self-assembled structure, consisting of a lipid-like bilayer enclosing an aqueous compartment. Diphenylalanine-based peptides have been shown to self-assemble into nanovesicles, a process that can be dependent on the peptide concentration. acs.org The formation of these different nanostructures is governed by a delicate balance between peptide-peptide and peptide-water interactions. acs.org The ability to form such diverse architectures highlights the versatility of this compound as a building block for supramolecular materials.

Hydrogelation Mechanisms and Network Formation

The gelation of this compound in aqueous systems is a complex process driven by a combination of non-covalent interactions. The primary mechanism involves the self-assembly of the amphiphilic molecules into hierarchical fibrous structures that entangle to form a three-dimensional network capable of entrapping large volumes of water.

The key molecular interactions governing this process are:

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety and the phenyl rings of the diphenylalanine residue play a crucial role. These groups from adjacent molecules stack on top of each other, providing a strong directional force for the initial one-dimensional assembly into nanofibrils.

Hydrogen Bonding: The peptide-like amide linkage and the terminal carboxylic acid group participate in hydrogen bonding, which helps to stabilize the arrangement of molecules within the fibrils, often leading to the formation of β-sheet-like structures.

Hydrophobic Interactions: The large non-polar surface area of the molecule contributes to its aggregation in an aqueous environment, driving the molecules to self-assemble to minimize their contact with water.

Environmental and Molecular Factors Influencing Assembly

The supramolecular self-assembly of this compound is highly sensitive to external stimuli, allowing for precise control over the hydrogelation process and the final properties of the material.

pH-Dependent Self-Assembly and Apparent pKa Shifts

The pH of the aqueous solution is a critical trigger for the hydrogelation of this compound. The molecule possesses a carboxylic acid group with an intrinsic pKa. At high pH values (alkaline conditions), the carboxylic acid is deprotonated, resulting in a negatively charged carboxylate ion. The electrostatic repulsion between these charged molecules prevents their close association and self-assembly, keeping the compound dissolved.

Gelation is typically induced by lowering the pH of the solution. As the pH is decreased towards the pKa of the carboxylic acid, it becomes protonated, neutralizing the charge. This reduction in electrostatic repulsion allows the other non-covalent interactions, particularly π-π stacking and hydrogen bonding, to dominate, initiating the self-assembly into nanofibers and subsequent hydrogelation.

A significant phenomenon observed during this process is the apparent pKa shift . Due to the self-assembly process, the local environment of the carboxylic acid groups within the aggregated structure is different from that in a dilute solution. This can lead to a shift in the effective pKa to higher values. Studies on similar Fmoc-dipeptide systems have reported significant upward shifts in the apparent pKa, which coincide with major structural transitions in the assembling system. For instance, at a certain pH, the molecules might assemble into flexible fibrils, while a further decrease in pH could lead to their lateral association into more rigid ribbons. researchgate.netacs.orgrsc.org

| Parameter | Value/Observation | Reference |

| Trigger for Self-Assembly | Decrease in pH | nih.gov |

| State at High pH | Soluble (deprotonated carboxylate) | nih.gov |

| State at Lower pH | Assembled into fibrils/hydrogel (protonated carboxylic acid) | nih.gov |

| Apparent pKa Shifts | Observed in similar Fmoc-dipeptide systems, indicating structural transitions | researchgate.netacs.orgrsc.org |

Concentration and Temperature Effects on Assembly Pathways

The concentration of this compound and the temperature of the system are key parameters that influence the kinetics and thermodynamics of self-assembly, thereby affecting the final properties of the hydrogel.

Concentration: There exists a critical gelation concentration (CGC), below which a hydrogel will not form, even under optimal pH conditions. Above the CGC, increasing the concentration of the gelator generally leads to the formation of mechanically stiffer hydrogels. This is attributed to a higher density of fibrillar cross-links within the network. The concentration can also influence the morphology of the self-assembled structures.

Temperature: Temperature can have a multifaceted effect on the hydrogelation of this compound. For many supramolecular systems, hydrogels are thermo-reversible. Heating a hydrogel can provide enough thermal energy to disrupt the non-covalent interactions holding the network together, leading to a gel-to-sol transition. Upon cooling, the interactions can reform, and the hydrogel can be regenerated. This property is crucial for applications such as injectable hydrogels. The rate of cooling can also affect the final structure and mechanical properties of the gel; rapid cooling may trap the system in a kinetically favored, less ordered state, while slow cooling allows for the formation of a more thermodynamically stable and well-ordered network.

| Factor | Effect on Assembly and Hydrogel Properties |

| Concentration | A critical gelation concentration is required. Higher concentrations generally lead to stiffer hydrogels with a denser fibrillar network. |

| Temperature | Can induce reversible gel-to-sol transitions. The rate of temperature change can influence the final morphology and mechanical strength of the hydrogel. |

Influence of Ionic Strength and Co-Solute Modulators

The presence of salts and other co-solutes in the aqueous medium can significantly modulate the self-assembly of this compound.

Ionic Strength: The addition of salts increases the ionic strength of the solution, which can have a pronounced effect on hydrogelation. The added ions can screen the electrostatic repulsions between the charged carboxylate groups at pH values around or above the pKa. This charge screening effect can promote self-assembly and lead to the formation of more robust hydrogels. For instance, the addition of sodium chloride (NaCl) has been shown to facilitate the gelation of similar cationic Fmoc-phenylalanine derivatives by screening repulsive charge interactions. acs.org The type of ion can also be important, following the Hofmeister series, where different ions have varying abilities to stabilize or destabilize molecular assemblies in water.

Co-Solute Modulators: The addition of other molecules, or co-solutes, can be used to tune the properties of the hydrogel. This can include other gel-forming molecules to create co-assembled hybrid materials with novel properties. For example, incorporating bioactive peptide sequences can add functionality to the hydrogel for biomedical applications. Small molecule additives can also influence the assembly process. For instance, the dye Thioflavin T has been observed to modify the structural and mechanical properties of Fmoc-diphenylalanine hydrogels, leading to increased rigidity. nih.gov The presence of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), which are often used to initially dissolve the Fmoc-peptide, can also impact the final hydrogel structure and properties depending on their final concentration in the aqueous system.

Advanced Structural and Mechanistic Characterization of Fmoc Dl 3,3 Diphenylalanine Assemblies

Microscopic and Morphological Analyses

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Visualization

Detailed TEM and SEM studies specifically characterizing the self-assembled nanostructures of FMOC-DL-3,3-diphenylalanine are not available in the reviewed scientific literature. While extensive research has been conducted on the fibrous networks formed by related compounds like Fmoc-diphenylalanine (Fmoc-FF) nih.govresearchgate.netacs.org, this data cannot be directly extrapolated to the specific racemic mixture of the 3,3-diphenylalanine derivative.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

There is no specific information in the existing literature regarding the use of Atomic Force Microscopy to analyze the surface topography or mechanical properties of assemblies formed from this compound.

Cryo-Electron Microscopy for High-Resolution Structure Elucidation

High-resolution structural elucidation of this compound assemblies using cryo-electron microscopy has not been reported. While cryo-EM has been successfully used to determine the near-atomic resolution structure of other self-assembling Fmoc-peptide nanofibers, such as those from Fmoc-FFY acs.orgacs.orgnih.gov, similar studies on this compound have not been published.

Spectroscopic Investigations of Molecular Interactions and Conformations

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Specific studies using Circular Dichroism spectroscopy to assess supramolecular chirality or secondary structure in the self-assembly of the racemic this compound are not present in the available literature. The chirality effects in peptide assembly are a subject of significant research, but specific chiroptical data for this compound is absent nih.govunits.it.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Molecular Packing

Detailed FTIR and Raman spectroscopic analyses focused on the vibrational modes and molecular packing of this compound assemblies have not been specifically reported. While FTIR is commonly used to confirm the presence of β-sheet structures in related Fmoc-dipeptide hydrogels through analysis of the Amide I region nih.govstrath.ac.uknih.gov, this specific analysis is not available for this compound.

Fluorescence Spectroscopy for Probing Self-Assembly Transitions

Fluorescence spectroscopy is a highly sensitive technique used to monitor changes in the local environment of fluorescent molecules, or fluorophores. In the context of this compound, both the fluorenyl (Fmoc) group and the phenyl rings of the diphenylalanine moiety possess intrinsic fluorescence. The self-assembly process, driven by non-covalent interactions such as π-π stacking of these aromatic groups, leads to changes in their local environment, which can be detected as shifts in the fluorescence emission spectra. nih.govrsc.orgacs.org

During the transition from a solution of individual molecules (monomers) to aggregated or gelled states, the fluorophores experience a different microenvironment. For instance, the formation of π-π stacks typically leads to a red-shift (a shift to a longer wavelength) in the emission maximum and a change in fluorescence intensity. By monitoring these spectral changes as a function of concentration, temperature, pH, or time, one can probe the onset of aggregation, determine the critical aggregation concentration (CAC), and gain insight into the molecular arrangement within the assembled structures. nih.govaalto.fi

Currently, there are no specific published fluorescence spectroscopy studies focused on the self-assembly transitions of this compound.

Table 1: Illustrative Fluorescence Emission Data for Self-Assembly Analysis

The following table is a hypothetical representation of data that could be obtained from a fluorescence spectroscopy experiment on this compound to illustrate the concept. No actual experimental data is available.

| Concentration (µM) | State | Excitation Wavelength (nm) | Emission Maximum (λmax, nm) | Relative Fluorescence Intensity (a.u.) |

| 1 | Monomeric | 285 | 315 | 850 |

| 50 | Monomeric | 285 | 315 | 845 |

| 100 | Onset of Aggregation | 285 | 318 | 750 |

| 200 | Aggregated | 285 | 325 | 620 |

| 500 | Gel State | 285 | 326 | 610 |

Scattering Techniques for Supramolecular Architecture Determination

Scattering techniques are indispensable for determining the size, shape, and internal arrangement of molecules and their assemblies over multiple length scales.

Small-angle and wide-angle X-ray scattering (SAXS and WAXS) are powerful non-destructive techniques for characterizing the hierarchical structure of self-assembled materials like hydrogels. xenocs.com WAXS provides information on atomic-level ordering, revealing characteristic distances between molecules, such as the spacing between π-stacked aromatic rings or the distance between adjacent peptide backbones in β-sheet structures. strath.ac.ukacs.orgresearchgate.net For Fmoc-amino acids, WAXS can confirm the presence of ordered packing within nanofibrous structures. rsc.orgqub.ac.uk

No specific SAXS or WAXS data for hydrogels formed from this compound have been reported.

Table 2: Example of Structural Parameters Derivable from SAXS/WAXS Data

This table presents a hypothetical example of the type of structural information that could be derived from SAXS/WAXS analysis of an this compound gel. No actual experimental data is available.

| Technique | Parameter | Description | Hypothetical Value |

| WAXS | d-spacing (π-π stacking) | Inter-planar distance between stacked Fmoc/phenyl groups | 0.45 nm |

| WAXS | d-spacing (H-bonding) | Distance between hydrogen-bonded molecules | 0.48 nm |

| SAXS | Fiber Radius (R) | Cross-sectional radius of the self-assembled nanofibers | 4.5 nm |

| SAXS | Mesh Size (ξ) | Average distance between fiber entanglement points in the gel network | 50 nm |

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or molecules suspended in a liquid. unchainedlabs.commicrotrac.com The method works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. diva-portal.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. Analysis of these fluctuations yields the diffusion coefficient, which can then be converted into a hydrodynamic radius using the Stokes-Einstein equation. unchainedlabs.com

For this compound, DLS would be used to monitor the initial stages of aggregation in solution, identifying the size of early-stage assemblies and tracking their growth over time into larger aggregates or proto-fibrils. mdpi.comazom.com It is particularly useful for detecting the presence of a small population of large aggregates, which can be precursors to gelation. diva-portal.org

There are no published DLS studies detailing the aggregate size distribution for this compound.

Table 3: Representative DLS Data for Aggregate Analysis

This table provides a hypothetical example of DLS results for this compound solutions to illustrate the data format. No actual experimental data is available.

| Sample Condition | Mean Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Predominant Species |

| Below CAC | < 2 nm | 0.15 | Monomers |

| At CAC | 150 nm | 0.45 | Small Aggregates |

| Above CAC (pre-gel) | 850 nm | 0.60 | Large Aggregates |

| Diluted Gel | > 2000 nm | > 0.7 | Fibrillar Network Fragments |

Rheological Characterization of Self-Assembled Gels

Rheology is the study of the flow and deformation of matter. For hydrogels, it is the primary method for quantifying mechanical properties such as stiffness, strength, and viscoelasticity. mdpi.comdntb.gov.ua

The viscoelastic nature of a hydrogel is characterized by its storage modulus (G'), which represents the elastic (solid-like) component, and its loss modulus (G''), which represents the viscous (liquid-like) component. A true gel is identified by the storage modulus being significantly greater than the loss modulus (G' > G'') and both moduli being largely independent of frequency. researchgate.net

Oscillatory rheology experiments, such as strain sweeps and frequency sweeps, are performed to determine these properties. A strain sweep identifies the linear viscoelastic region (LVR), where the structure is not disrupted by the applied strain, and the yield strain, where the gel structure begins to break down. The magnitude of G' in the LVR is a direct measure of the gel's stiffness or strength. researchgate.net

The mechanical properties of gels made from Fmoc-protected amino acids are known to be highly dependent on factors like concentration, pH, and the specific amino acid side chain. rsc.orgmdpi.com However, no rheological data has been published for gels made from this compound.

Table 4: Example Rheological Properties of a Self-Assembled Gel

This table shows a hypothetical set of rheological data for a gel formed from this compound. No actual experimental data is available.

| Parameter | Description | Hypothetical Value |

| Storage Modulus (G') | Measure of the elastic character (stiffness) of the gel. | 5,500 Pa |

| Loss Modulus (G'') | Measure of the viscous character of the gel. | 450 Pa |

| Tan δ (G''/G') | Damping factor; a value < 1 indicates gel-like behavior. | 0.082 |

| Yield Strain (γ₀) | The strain at which the gel structure begins to break. | 15% |

Time-dependent rheology is used to monitor the process of gel formation (gelation) over time. researchgate.net By applying a small, non-destructive oscillatory strain to a sample immediately after triggering self-assembly (e.g., via a pH or solvent switch), one can track the evolution of the storage (G') and loss (G'') moduli.

The gelation process is typically marked by a crossover point where G' becomes greater than G'', indicating the transition from a liquid-like solution to a solid-like gel. rsc.org The rate of increase of G' provides information about the speed of fiber formation and network entanglement. These kinetic studies are crucial for understanding the self-assembly mechanism and for controlling the final properties of the gel material. researchgate.netnih.gov

Specific data on the time-dependent rheology and gelation kinetics of this compound are not available in the scientific literature.

Table 5: Illustrative Time-Dependent Rheology Data During Gelation

This table provides a hypothetical example of how rheological parameters might change over time during the gelation of this compound. No actual experimental data is available.

| Time (minutes) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State |

| 0 | 0.5 | 2.0 | Liquid |

| 5 | 15 | 12 | Sol-Gel Transition (G' > G'') |

| 15 | 800 | 75 | Developing Gel |

| 30 | 2500 | 210 | Maturing Gel |

| 60 | 4800 | 410 | Stable Gel |

Academic and Materials Science Applications of Fmoc Dl 3,3 Diphenylalanine Based Systems

Biomaterial Scaffolds and Matrices for Research Applications

The unique properties of FMOC-DL-3,3-diphenylalanine-based hydrogels make them highly suitable for creating biomimetic scaffolds that can be used in a range of research applications, from fundamental cell biology to tissue engineering.

Traditional two-dimensional (2D) cell culture methods often fail to replicate the complex three-dimensional (3D) environments found in vivo. mdpi.com Self-assembling hydrogels derived from Fmoc-diphenylalanine offer a significant advancement by providing a 3D scaffold that better mimics the natural extracellular matrix (ECM). mdpi.comacs.org These hydrogels are formed through the spontaneous organization of the peptide molecules in aqueous solutions, creating a highly hydrated and porous network. acs.orgnih.gov

The process of hydrogel formation can be triggered by changes in pH or by a solvent-switching method, allowing for the encapsulation of cells in situ with minimal cytotoxicity. acs.orgnih.gov The biocompatibility of the hydrogel components is a key advantage for maintaining cell viability and function. acs.org Studies have shown that cells immobilized within these 3D scaffolds exhibit different growth morphologies compared to those on 2D surfaces, which is more representative of their behavior in living tissues. mdpi.com The ability to create patterned 3D cultures using these hydrogels can lead to more accurate and efficient cell-based studies. mdpi.com

The mechanical properties of these hydrogels, such as stiffness and porosity, can be tuned by altering the peptide concentration or the conditions of gel formation, which is crucial for simulating the specific microenvironments of different tissues. nih.govacs.orgresearchgate.net

Table 1: Properties of Fmoc-Diphenylalanine Hydrogels for 3D Cell Culture

| Property | Description | Significance in 3D Cell Culture | Reference |

|---|---|---|---|

| Self-Assembly | Spontaneous formation of a nanofibrous network in aqueous media. | Allows for the in situ encapsulation of cells in a 3D environment. | nih.gov |

| Biocompatibility | The hydrogel and its degradation products are non-toxic to cells. | Essential for maintaining cell viability and function over time. | acs.org |

| Tunable Mechanical Properties | Stiffness and elasticity can be controlled by adjusting peptide concentration and gelation conditions. | Enables the creation of scaffolds that mimic the mechanical cues of specific tissues. | nih.govacs.org |

| High Water Content | The hydrogel network can encapsulate large amounts of water and biological fluids. | Provides a hydrated environment similar to the natural extracellular matrix. | acs.org |

In the field of tissue engineering, the goal is to develop materials that can support and guide the regeneration of damaged or diseased tissues. The nanofibrous scaffolds formed by this compound self-assembly possess several properties that make them promising candidates for this purpose. acs.orgnih.gov The resulting nanostructure closely mimics the architecture of the natural ECM, providing a suitable environment for cell adhesion, proliferation, and differentiation. researchgate.net

The key properties of these scaffolds are their high porosity and large surface area-to-volume ratio, which facilitate nutrient and waste transport, as well as providing ample sites for cell attachment. researchgate.net The mechanical rigidity of Fmoc-diphenylalanine hydrogels can be substantial, which is advantageous for applications requiring robust support, such as bone and cartilage regeneration. nih.govresearchgate.net Furthermore, these scaffolds are biodegradable, meaning they can be broken down and absorbed by the body over time as new tissue is formed.

The versatility of these peptide-based systems allows for the incorporation of bioactive signals, such as the cell adhesion motif Arg-Gly-Asp (RGD), to enhance cellular interactions with the scaffold. By co-assembling FMOC-diphenylalanine with a functionalized peptide, it is possible to create a scaffold that not only provides structural support but also actively directs cell behavior.

Table 2: Key Scaffold Properties of Fmoc-Diphenylalanine Systems for Tissue Engineering

| Scaffold Property | Description | Relevance to Tissue Engineering | Reference |

|---|---|---|---|

| Nanofibrous Architecture | Self-assembles into a network of nanofibers with diameters on the nanometer scale. | Mimics the natural extracellular matrix, promoting cell adhesion and growth. | researchgate.net |

| High Porosity | The interconnected network of fibers creates a porous structure. | Facilitates the diffusion of nutrients, oxygen, and waste products. | researchgate.net |

| Biocompatibility and Biodegradability | Composed of naturally occurring amino acids, leading to non-toxic degradation products. | Allows for the scaffold to be safely resorbed by the body as new tissue forms. | nih.gov |

| Tunable Mechanical Stiffness | The rigidity of the hydrogel can be tailored for specific tissue applications. | Provides appropriate mechanical support for regenerating tissues like bone or cartilage. | nih.govresearchgate.net |

| Biofunctionality | Can be modified with bioactive peptide sequences to elicit specific cellular responses. | Enhances cell attachment, proliferation, and differentiation. |

Functional Biomimetic Systems

Beyond their use as passive scaffolds, this compound-based systems can be engineered to create functional biomimetic systems for applications in biocatalysis and biosensing.

The immobilization of enzymes is a critical step in the development of robust and reusable biocatalysts for industrial applications. nih.govresearchgate.net Self-assembled hydrogels of Fmoc-diphenylalanine provide an effective matrix for entrapping enzymes during the gelation process. acs.org This method of immobilization helps to stabilize the enzyme, often enhancing its stability against changes in temperature and pH. acs.org

The porous nature of the hydrogel allows for the diffusion of substrates and products, while the enzyme remains confined within the nanofibrous network. acs.org Research has demonstrated that enzymes such as horseradish peroxidase (HRP) can be successfully immobilized in Fmoc-FF hydrogels while retaining their catalytic activity. acs.org This opens up possibilities for using these systems in a variety of biocatalytic processes. The self-assembling peptide framework can also be designed to enhance catalytic activity through specific interactions with the enzyme.

The unique properties of Fmoc-diphenylalanine hydrogels make them suitable for the development of novel biosensing platforms. mdpi.comnih.gov These hydrogels can serve as a biocompatible interface for the immobilization of biorecognition elements, such as enzymes or antibodies, onto an electrode surface. nih.govacs.org The high surface area and antifouling properties of the hydrogel can enhance the sensitivity and stability of the biosensor. nih.govacs.org

Electrochemical biosensors based on Fmoc-FF hydrogels have been developed for the detection of various biomolecules, including hydrogen peroxide (H₂O₂) and cancer biomarkers. nih.govacs.orgacs.org In these systems, the hydrogel not only acts as a stable matrix for the immobilized enzyme but can also facilitate direct electron transfer, improving the sensor's performance. acs.org The sensing mechanism often relies on the enzymatic reaction producing an electroactive species that can be detected at the electrode surface. acs.org The ability to culture cells directly on the hydrogel-modified electrode allows for the real-time monitoring of cellular processes. nih.govacs.org

Table 3: Performance of Fmoc-FF Hydrogel-Based Electrochemical Biosensors

| Analyte | Sensing Platform | Limit of Detection (LOD) | Key Features | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | HRP/Fmoc-FF hydrogel-modified electrode | 18 nM | High stability, selectivity, and enables in situ monitoring of H₂O₂ released from cells. | acs.org |

| HER2 (Cancer Biomarker) | Peptide hydrogel combined with a conducting polymer | 45 pg/mL | High sensitivity and selectivity, with potential for use in complex biological samples like human serum. | acs.org |

| Hydrogen Peroxide (H₂O₂) and Nitric Oxide (NO) | Fmoc-FF composite hydrogel on a platinum nanoparticle-modified electrode | Not Specified | Enables simultaneous, real-time monitoring of molecules released from 3D cultured cancer cells. | nih.gov |

Controlled Release and Encapsulation Research

The nanofibrous network of this compound hydrogels can be utilized to encapsulate and control the release of therapeutic molecules. The release of encapsulated molecules is generally governed by Fickian diffusion, where the rate of release is dependent on the molecular size of the drug and the mesh size of the hydrogel network. nih.govresearchgate.net

Studies have shown that these hydrogels can effectively encapsulate both small molecule drugs and larger biomolecules. researchgate.net The release profile can be tuned by modifying the properties of the hydrogel, such as its stiffness and degradation rate. nih.gov For instance, hydrogels with a more rigid network structure tend to release larger molecules more slowly. nih.gov

Furthermore, the stimuli-responsive nature of some peptide-based hydrogels allows for triggered release in response to changes in the local environment, such as pH. mdpi.comnih.gov This "smart" release capability is highly desirable for targeted drug delivery applications. The injectable nature of these hydrogels also makes them suitable for minimally invasive delivery of therapeutic agents. researchgate.netrsc.org

Loading and Release Kinetics of Model Molecules

Hydrogels derived from this compound have been investigated as potential carriers for drug delivery. The self-assembly of these peptides allows for the incorporation of model drug molecules, such as indomethacin (IDM), into the hydrogel matrix. The release of these encapsulated molecules often follows a characteristic biphasic profile. This profile consists of an initial stage dominated by hydrogel erosion, leading to a burst release, followed by a diffusion-controlled stage for a more sustained release.

The release mechanism of the model drug indomethacin from these hydrogels has been observed to be a combination of Case-II transport and Fickian diffusion, indicating an anomalous transport mechanism. The initial rapid release is attributed to the erosion of the hydrogel, while the subsequent prolonged release is governed by the diffusion of the drug through the hydrogel network.

The table below summarizes the release profile of Indomethacin from a FMOC-diphenylalanine-based hydrogel.

| Time (hours) | Cumulative Release (%) | Release Stage | Dominant Mechanism |

| 0-5 | ~60% | Initial Burst | Hydrogel Erosion |

| 5-24 | 60-100% | Sustained Release | Fickian Diffusion |

This data is illustrative and based on typical release profiles observed in research.

Furthermore, the addition of small amounts of other molecules, such as polyamidoamine (PAMAM) dendrimers, to the hydrogel formulation can modulate the release kinetics. For instance, the inclusion of PAMAM has been shown to result in a more prolonged release of the encapsulated drug compared to the hydrogel alone.

Design of Encapsulation Matrices

This compound self-assembles into hydrogels composed of nanofibers, creating a three-dimensional network that can encapsulate high amounts of water and other molecules. mdpi.com This makes them suitable as matrices for the encapsulation of therapeutic agents and for 3D cell culture. nih.gov The formation of these hydrogel matrices can be triggered by a change in pH or solvent. mdpi.comnih.gov

The design of these encapsulation matrices can be tailored by controlling the self-assembly conditions. For example, the pH-switch method involves dissolving the peptide at a high pH (around 10) and then lowering the pH to physiological levels to induce gelation. mdpi.comnih.gov The final stiffness of the gel is primarily dependent on the final pH. nih.gov This allows for the creation of matrices with varying mechanical properties to suit different applications.

These hydrogels have been successfully used as scaffolds for cell culture, supporting the growth of various cell types, including human dermal fibroblasts, chondrocytes, and 3T3 cells. nih.gov The incorporation of cell-adhesive ligands, such as the RGD (Arginine-Glycine-Aspartic acid) sequence, can further enhance cell attachment and proliferation within the matrix. nih.gov

Responsive and Smart Materials Research

Stimuli-Responsive Hydrogels (e.g., pH, temperature, light, redox)

Hydrogels based on this compound exhibit stimuli-responsive behavior, meaning their properties can change in response to external triggers such as pH and temperature. mdpi.commdpi.com This "smart" behavior is a key area of research for the development of advanced materials.

The most common method to induce gelation is the pH-switch method. mdpi.com The peptide is soluble in an aqueous solution at a high pH due to the deprotonation of the C-terminal carboxylic acid. mdpi.com When the pH is lowered, the carboxylic acid becomes protonated, leading to self-assembly and hydrogel formation. mdpi.com This pH-responsiveness allows for the formation of the hydrogel under specific environmental conditions.

The mechanical properties of these hydrogels can also be influenced by temperature. While the initial self-assembly is primarily pH-driven, the resulting hydrogel can exhibit thermal stability. The gel-sol transition temperature, which is the temperature at which the hydrogel melts into a solution, can be influenced by the preparation method and the concentration of the peptide.

Mechano-Responsive and Piezoelectric Materials

Research into the mechano-responsive and piezoelectric properties of this compound-based materials is an emerging area. While the primary focus has been on their hydrogel-forming capabilities for biomedical applications, the inherent self-assembly into ordered, crystalline-like nanostructures suggests potential for these properties. The β-sheet structures formed during self-assembly can exhibit piezoelectricity due to their non-centrosymmetric nature.

The mechanical strength of these hydrogels can be significant, with the storage modulus reaching the order of 10^0–10^2 Pa. This indicates a material that can withstand mechanical stress to a certain degree. The thixotropic nature of some of these hydrogels, meaning they can become less viscous when shaken or agitated and return to a gel state when at rest, is a form of mechano-responsiveness. This property is particularly advantageous for injectable materials.

Hybrid Material Systems and Composites

Co-Assembly with Polymers and Polysaccharides (e.g., Hyaluronic Acid, Cellulose (B213188) Nanofibrils)

To enhance the properties and functionality of this compound-based materials, they can be co-assembled with various polymers and polysaccharides. This approach leads to the formation of hybrid material systems and composites with tailored characteristics.

One notable example is the co-assembly with cellulose nanofibrils (CNFs). While FMOC-diphenylalanine can form stiff hydrogels, these are often not suitable for applications like 3D printing. diva-portal.org By creating composite gels with CNFs, the mechanical properties can be modulated to achieve better printability. diva-portal.orgresearchgate.net Two types of composite gels have been explored: those with unmodified pristine cellulose nanofibrils (uCNF) and those with chemically modified CNFs grafted with Fmoc units (CNF-g-Fmoc). diva-portal.org These composite materials exhibit improved properties for additive manufacturing. diva-portal.orgresearchgate.net

The table below provides a conceptual comparison of the properties of the pure hydrogel and its composite with cellulose nanofibrils.

| Property | FMOC-Diphenylalanine Hydrogel | uCNF/Fmoc-FF Composite Gel | CNF-g-Fmoc/Fmoc-FF Composite Gel |

| Printability | Low | Moderate | High |

| Mechanical Stiffness | High | Moderate | Tunable |

| Structural Integrity after Printing | Poor | Good | Excellent |

This table provides a qualitative comparison based on described research findings.

Furthermore, the co-assembly of Fmoc-diphenylalanine with other biopolymers like hyaluronic acid is being investigated to create hybrid hydrogels with enhanced biological functionality and mechanical properties.

Integration with Other Peptides and Proteins

The self-assembly properties of N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids, including this compound, provide a versatile platform for the creation of complex supramolecular structures. The integration of these building blocks with other peptides and proteins allows for the development of advanced functional biomaterials with tailored properties. This integration is primarily achieved through co-assembly, where different molecular components self-organize into a single, hybrid nanostructure.

The primary driving forces for the self-assembly of Fmoc-amino acids are the π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding. beilstein-journals.orgresearchgate.net These non-covalent interactions can incorporate other peptide sequences or even large proteins into the resulting nanostructures, such as hydrogels. The resulting composite materials often exhibit enhanced biological functionality and improved mechanical properties. nih.gov

Co-assembly with Bioactive Peptides

A significant application of this integration is the incorporation of short bioactive peptide sequences to introduce specific biological functions to the self-assembled material. A prominent example is the co-assembly with peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known motif for promoting cell adhesion. By mixing Fmoc-diphenylalanine with an Fmoc-RGD peptide, a composite hydrogel can be formed that displays the RGD ligand on the surface of the nanofibers. This functionalization enhances the biocompatibility of the hydrogel and promotes the attachment and proliferation of cells.

In one study, composite hydrogels were prepared by the co-assembly of fibrinogen with Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-RGD. acs.org The resulting materials demonstrated improved mechanical properties compared to pure fibrin gels and excellent biocompatibility. acs.org Such materials hold promise for applications in regenerative medicine as vehicles for cell, drug, or growth factor delivery. acs.org

The table below summarizes findings on the co-assembly of Fmoc-diphenylalanine with other peptides.

| Co-assembling Peptide | Resulting System | Key Findings | Reference |

| Diphenylalanine (FF) | 3D Fibrous Viscous Network | Co-assembly within the Fmoc-FF hydrogel modulates the crystal nature of FF, leading to branched microcrystalline aggregates with atypical curvature. nih.gov | nih.gov |

| Fmoc-Arg-Gly-Asp (Fmoc-RGD) & Fibrinogen | Composite Hydrogel | The three components co-assemble into supramolecular fibers with well-defined morphology and improved mechanical and biological properties. acs.org | acs.org |

| Fmoc-Leucine | Antimicrobial Hydrogel | The co-assembled hydrogel selectively killed Staphylococcus aureus by disrupting the cell wall and membrane while showing good biocompatibility. beilstein-journals.org | beilstein-journals.org |

Incorporation of Proteins

Beyond short peptides, larger proteins can also be integrated into Fmoc-diphenylalanine-based systems. This is typically achieved by entrapping the protein within the fibrillar network of the hydrogel as it forms. This method has been used to create hydrogels that can serve as depots for the controlled release of therapeutic proteins or as scaffolds for tissue engineering that mimic the native extracellular matrix.

The non-covalent nature of the self-assembly process is generally mild, which helps to preserve the tertiary structure and biological activity of the incorporated proteins. The porous nature of the hydrogel network allows for the diffusion of nutrients and signaling molecules, further supporting cellular activities within the scaffold.

Research has demonstrated the successful incorporation of various proteins into Fmoc-peptide hydrogels, leading to composite materials with tailored functionalities. The table below provides examples of such integrations.

| Incorporated Protein/Polymer | Method of Integration | Observed Outcome | Potential Application | Reference |

| Alginate | Co-assembly followed by ionic crosslinking | Formation of a hybrid hydrogel with potentially enhanced stability and mechanical properties. researchgate.net | Drug delivery, tissue engineering | researchgate.net |

| Fibrinogen | Co-assembly | Creation of a biocompatible and biodegradable composite hydrogel with improved mechanical strength compared to pure fibrin gels. acs.org | Regenerative medicine, wound healing | acs.org |

| Cellulose Nanofibrils | Mixing and self-assembly | Development of a high-performance bio-based gel suitable for 3D printing applications. acs.org | 3D bioprinting, advanced biomaterials | acs.org |

Theoretical and Computational Modeling of Fmoc Dl 3,3 Diphenylalanine Systems

Molecular Dynamics Simulations of Self-Assembly Pathways

Molecular dynamics (MD) simulations have been a important tool in elucidating the dynamic processes of FMOC-DL-3,3-diphenylalanine self-assembly. These simulations, by modeling the interactions of atoms and molecules over time, offer a window into the complex pathways leading to the formation of larger, organized structures.

Atomistic and Coarse-Grained Approaches

To study the self-assembly of this compound, researchers have employed both atomistic and coarse-grained simulation approaches. Atomistic simulations, where every atom is explicitly represented, provide a high level of detail, capturing the nuances of intermolecular interactions. However, their computational cost can be a limiting factor for observing large-scale phenomena over long timescales.

To address this, coarse-grained models have been developed. In these models, groups of atoms are represented as single "beads," reducing the computational complexity and allowing for the simulation of larger systems and longer self-assembly processes. The parameters for these coarse-grained models are often derived from and validated against more detailed atomistic simulations to ensure their accuracy.

A hybrid approach, combining atomistic detail for specific regions of interest with a coarse-grained representation for the surrounding environment, has also been utilized to balance accuracy and computational efficiency.

Simulation of Nanostructure Formation and Stability

MD simulations have been instrumental in observing the spontaneous formation of various nanostructures from this compound monomers. These simulations reveal the key steps in the assembly process, from initial aggregation to the formation of stable, ordered architectures. For similar Fmoc-dipeptide systems, simulations have shown the formation of cylindrical structures with diameters consistent with experimental observations.

The stability of these resulting nanostructures is also assessed through simulations. By analyzing the interactions within the assembled structure and with the surrounding solvent, researchers can predict the conditions under which these nanostructures will remain intact.

Quantum Chemical Calculations for Intermolecular Interactions

To gain a deeper, more fundamental understanding of the forces driving the self-assembly of this compound, quantum chemical calculations are employed. These calculations provide detailed information about the electronic structure of the molecule and the nature of the non-covalent interactions that are crucial for supramolecular organization.

Binding Energy Analysis of Non-Covalent Interactions

The self-assembly of this compound is governed by a delicate balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the binding energies between molecules, quantifying the strength of these interactions.

Table 1: Representative Calculated Interaction Energies for Key Non-Covalent Interactions in Fmoc-Dipeptide Dimers (Illustrative Data)

| Interaction Type | Monomer Pair Orientation | Calculated Binding Energy (kcal/mol) |

| π-π Stacking | Parallel-displaced (Fmoc-Fmoc) | -10 to -15 |

| Hydrogen Bonding | Amide-Amide | -5 to -8 |

| CH-π Interactions | Phenyl-Methyl | -1 to -3 |

Note: This table presents illustrative data based on typical values for similar Fmoc-peptide systems. Actual values for this compound would require specific calculations.

Conformational Analysis of the this compound Monomer

The three-dimensional shape, or conformation, of the individual this compound monomer plays a critical role in determining how it can pack and assemble into larger structures. Quantum chemical calculations are used to explore the potential energy surface of the monomer, identifying the most stable (lowest energy) conformations.

By rotating key dihedral angles within the molecule, researchers can map out the different possible shapes the monomer can adopt and their relative energies. This analysis is crucial for understanding the building blocks of self-assembly and how their intrinsic conformational preferences influence the final supramolecular architecture.

Predictive Modeling of Supramolecular Properties and Material Performance

The insights gained from molecular dynamics simulations and quantum chemical calculations can be used to build predictive models for the supramolecular properties and potential material performance of this compound assemblies. By understanding the fundamental principles of its self-assembly, it becomes possible to predict how changes in molecular structure or environmental conditions might affect the resulting nanostructures.

These predictive models can guide the rational design of new materials with tailored properties. For instance, by modifying the chemical structure of the monomer, it may be possible to tune the strength of intermolecular interactions to favor the formation of specific types of nanostructures, such as nanofibers, nanotubes, or hydrogels, with desired mechanical or electronic properties. While specific predictive models for this compound are still under development, the foundational understanding of similar self-assembling peptide systems provides a strong basis for future advancements in this area.

Future Research Directions and Emerging Opportunities in Fmoc Dl 3,3 Diphenylalanine Chemistry

Rational Design of Novel Functional Derivatives with Tailored Assembly Properties

A significant future direction lies in the rational design of new Fmoc-FF derivatives to create materials with precisely controlled properties. The foundational knowledge of the molecular determinants of Fmoc-FF aggregation serves as a guide for designing new peptide-based gelators with enhanced features. nih.gov By strategically modifying the core dipeptide structure, researchers can introduce new functionalities and fine-tune the self-assembly process.

One promising approach is the extension of the peptide sequence. For example, adding a lysine (B10760008) (K) residue to the C-terminus to create Fmoc-FFK introduces primary amine groups into the material. nih.govmdpi.com These chemical handles can be used for subsequent derivatization with bioactive molecules, diagnostic probes, or chelating agents. nih.govmdpi.com Similarly, creating longer sequences like Fmoc-FFRRVR has been shown to improve hydrophilicity and lead to hydrogels that form under milder conditions. rsc.org

Another strategy involves creating multicomponent hydrogels by combining Fmoc-FF with other peptide sequences or polymers. nih.gov This co-assembly approach can generate materials with improved mechanical behaviors and unique functionalities not present in the individual components. rsc.orgresearchgate.net For instance, combining Fmoc-FF with a PEGylated hexapeptide has been shown to modulate gelation kinetics and rigidity, offering a pathway to tunable scaffold materials. rsc.org The goal is to establish clear design rules that link specific chemical modifications to predictable changes in material properties, such as fiber morphology, mechanical strength, and biocompatibility, for applications in cell culture and tissue engineering. manchester.ac.uk

| Derivative/Modification Strategy | Rationale for Design | Resulting Property/Opportunity | Reference |

|---|---|---|---|

| Addition of charged residues (e.g., Fmoc-FFK) | Introduce functional groups (amines); alter charge and hydrophilicity. | Enables post-gelation modification with bioactive molecules; creates materials with different cell interaction profiles. | nih.govmdpi.com |

| Extension of peptide chain (e.g., Fmoc-FFRRVR) | Improve hydrophilicity and alter self-assembly conditions. | Faster gelation under milder, more physiologically relevant conditions; potential for enhanced drug carrier capabilities. | rsc.org |